![molecular formula C15H18N2O3 B2487361 (Z)-2-cyano-3-(4-methoxy-2-propan-2-yloxyphenyl)-N-methylprop-2-enamide CAS No. 1356809-32-9](/img/structure/B2487361.png)
(Z)-2-cyano-3-(4-methoxy-2-propan-2-yloxyphenyl)-N-methylprop-2-enamide
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Overview
Description
“(Z)-2-cyano-3-(4-methoxy-2-propan-2-yloxyphenyl)-N-methylprop-2-enamide” is a compound that has been mentioned in the context of therapeutics targeting the p53-MDM2 interaction to induce cancer cell death . It’s worth noting that the exact description of this compound is not directly available in the search results.
Scientific Research Applications
Cancer Therapy: Reactivating p53 and p73
(Z)-CMMP: plays a crucial role in cancer therapy by targeting the p53 and p73 proteins. These proteins act as tumor suppressors, preventing cancer development and progression. However, they are often inactivated in human cancers. Here’s how (Z)-CMMP contributes:
p53 Reactivation:- Small molecules like Nutlin-3 have been developed to target this interaction and restore p53 function.
MDM2 and MDMX Dual Inhibition
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins in the p53 family . These proteins are critical tumor suppressors often inactivated in human cancers .
Mode of Action
It’s worth noting that similar compounds, such as nutlin-3, have been shown to mimic the three key interactions of p53 . This suggests that (Z)-2-cyano-3-(4-methoxy-2-propan-2-yloxyphenyl)-N-methylprop-2-enamide might interact with its targets in a similar manner.
Biochemical Pathways
Compounds that target the p53 family are known to influence genes involved in apoptosis and cell cycle regulation .
Result of Action
Compounds that interact with the p53 family can potentially inhibit cancer development and progression .
Future Directions
properties
IUPAC Name |
(Z)-2-cyano-3-(4-methoxy-2-propan-2-yloxyphenyl)-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10(2)20-14-8-13(19-4)6-5-11(14)7-12(9-16)15(18)17-3/h5-8,10H,1-4H3,(H,17,18)/b12-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSRGLQJUOISEB-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C=C(C#N)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)OC)/C=C(/C#N)\C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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